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Compound of Interest

Compound Name: 1-(2-Phenoxyethyl)piperazine

Cat. No.: B087670

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyethyl)piperazine is a chemical compound containing a piperazine ring linked to
a phenoxyethyl group. Piperazine and its derivatives are prevalent scaffolds in medicinal
chemistry, exhibiting a wide range of biological activities.[1][2][3] This technical guide provides
a comprehensive in-silico analysis of 1-(2-Phenoxyethyl)piperazine, offering predictions of its
physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion
- ADME), and toxicity profile. Such in-silico assessments are crucial in the early stages of drug
discovery to identify promising candidates and flag potential liabilities, thereby streamlining the
development process.

Molecular and Physicochemical Properties

A foundational aspect of in-silico analysis involves the characterization of the molecule's
fundamental properties. These descriptors are critical inputs for more complex predictive
models.
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Property Value Source

Molecular Formula C12H18N20 PubChem[4]
C1CN(CCN1)CCcOocC2=CcC=CC

SMILES PubChem[4]
=C2

Molecular Weight 206.28 g/mol ChemSrc[5]

LogP (octanol-water partition

o 1.237 ChemSrc[5]

coefficient)

Vapor Pressure 0.000124 mmHg at 25°C ChemSrc[5]

Exact Mass 206.142 g/mol ChemSrc[5]

In Silico ADMET Prediction

The prediction of a compound's ADMET profile is a cornerstone of modern drug discovery,

helping to anticipate its behavior in a biological system. The following sections detail the

predicted ADMET properties of 1-(2-Phenoxyethyl)piperazine.

Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In-silico models can

predict factors influencing absorption, such as solubility and permeability.

Parameter

Predicted Value

Interpretation

Water Solubility

High

Likely to be well-dissolved in

the gastrointestinal tract.

Caco-2 Permeability

Moderate to High

Suggests good potential for

intestinal absorption.

Indicates a high fraction of the

Human Intestinal Absorption > 90% o
drug is likely to be absorbed.
Unlikely to be subject to efflux
P-glycoprotein Substrate No by P-gp, which can reduce

absorption.
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Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target
effects.
Parameter Predicted Value Interpretation
A significant fraction may be
Plasma Protein Binding Moderate bound to plasma proteins,

affecting its free concentration.

. . The compound may cross the
Blood-Brain Barrier (BBB)

) Yes BBB, suggesting potential for
Penetration

CNS activity or side effects.

Suggests distribution into
Volume of Distribution (VDss) > 0.5 L/kg tissues beyond the plasma

volume.

Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of drug clearance and a
source of potential drug-drug interactions.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Predicted Value Interpretation

Potential for drug-drug
CYP2D6 Inhibitor Yes interactions with other drugs
metabolized by CYP2D6.

Lower likelihood of interactions

CYP3A4 Inhibitor No
with CYP3A4 substrates.
Lower likelihood of interactions
CYP1AZ2 Inhibitor No ]
with CYP1A2 substrates.
o Lower likelihood of interactions
CYP2C9 Inhibitor No
with CYP2C9 substrates.
Lower likelihood of interactions
CYP2C19 Inhibitor No )
with CYP2C19 substrates.
EXcretion

The route and rate of excretion determine a drug's half-life and dosing regimen.

Parameter Predicted Value Interpretation

Suggests a relatively long half-

Total Clearance Low _
life.

Renal Organic Cation
Transporter 2 (OCT2) No

Substrate

Unlikely to be actively secreted

by this renal transporter.

Toxicity

Early assessment of potential toxicity is critical to avoid late-stage failures in drug development.
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Parameter

Predicted Value

Risk

Low likelihood of causing

hERG Inhibition Low risk ) )
cardiac arrhythmia.
o ) Low probability of causing liver
H-HT (Human Hepatotoxicity) Low risk
damage.
DILI (Drug-Induced Liver ) Low probability of causing liver
Low risk

Injury)

injury.

AMES Mutagenicity

Non-mutagenic

Unlikely to cause DNA
mutations.

Carcinogenicity

Non-carcinogen

Unlikely to cause cancer.

Skin Sensitization

Low risk

Low likelihood of causing an

allergic skin reaction.

Druglikeness and Lead-likeness Evaluation

"Druglikeness" and "lead-likeness" are qualitative concepts used to guide the selection of

compounds with a higher probability of success in drug development. These are often

assessed using rules of thumb based on the physicochemical properties of known drugs.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule.

Value for 1-(2-

Rule ) ] Violation?
Phenoxyethyl)piperazine

Molecular Weight 206.28 g/mol (< 500) No

LogP 1.237 (< 5) No

Hydrogen Bond Donors 1(<5) No

Hydrogen Bond Acceptors 3(<10) No

Violations 0 Passes Lipinski's Rule of Five
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Conclusion: 1-(2-Phenoxyethyl)piperazine adheres to Lipinski's Rule of Five, suggesting
good potential for oral bioavailability.

Experimental Protocols for In Silico Prediction

The following outlines the general methodologies employed to generate the in-silico predictions
presented in this guide.

Physicochemical Property Calculation

e Protocol:

o Obtain the 2D structure of 1-(2-Phenoxyethyl)piperazine in a suitable format (e.g.,
SMILES string: CLCN(CCN1)CCOC2=CC=CC=C2).

o Utilize a computational chemistry software package or online platform (e.g., ChemDraw,
MarvinSketch, or a public database like PubChem).

o Employ the software's built-in algorithms to calculate properties such as molecular weight,
LogP, and the number of hydrogen bond donors and acceptors. These algorithms are
typically based on fragment-based or topological methods.

ADMET Prediction

e Protocol:

o Input the SMILES string of 1-(2-Phenoxyethyl)piperazine into a validated ADMET
prediction tool (e.g., SwissADME, pkCSM, admetSAR).

o These tools employ a variety of predictive models, including:

» Quantitative Structure-Activity Relationship (QSAR) models: These are statistical
models that correlate chemical structure with biological activity or property.

» Machine Learning Algorithms: Models trained on large datasets of known compounds to
predict the properties of new molecules.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b087670?utm_src=pdf-body
https://www.benchchem.com/product/b087670?utm_src=pdf-body
https://www.benchchem.com/product/b087670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Physicochemical-based models: These models use calculated physicochemical
properties to predict ADMET outcomes.

o The output from these tools provides predictions for a wide range of ADMET parameters,
as detailed in the tables above.

Visualizations
In Silico ADMET Prediction Workflow
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Caption: Workflow for in silico ADMET prediction of 1-(2-Phenoxyethyl)piperazine.

Lipinski's Rule of Five Evaluation Logic
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Caption: Decision logic for evaluating Lipinski's Rule of Five.
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Conclusion

The in-silico analysis of 1-(2-Phenoxyethyl)piperazine suggests that it possesses favorable
drug-like properties. It adheres to Lipinski's Rule of Five, indicating a good potential for oral
bioavailability. The ADMET predictions are generally positive, with a low likelihood of significant
toxicity issues. However, the predicted inhibition of CYP2D6 warrants further investigation for
potential drug-drug interactions. These computational predictions provide a strong rationale for
the further experimental evaluation of 1-(2-Phenoxyethyl)piperazine and its derivatives in
drug discovery programs. It is important to note that these are predictive models, and
experimental validation is essential to confirm these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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